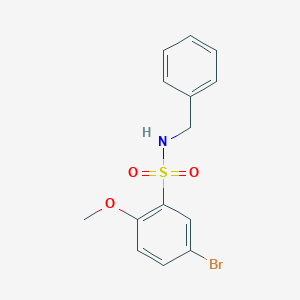

N-benzyl-5-bromo-2-methoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-benzyl-5-bromo-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c1-19-13-8-7-12(15)9-14(13)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCKWNSXFRBQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360076 | |

| Record name | N-benzyl-5-bromo-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446308-82-3 | |

| Record name | N-benzyl-5-bromo-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride

- Starting Material: 2-methoxybenzenesulfonic acid or 2-methoxybenzene.

- Bromination: Electrophilic aromatic substitution using bromine (Br2) in the presence of a Lewis acid catalyst such as FeBr3 to selectively introduce bromine at the 5-position. The methoxy group is an ortho/para director, facilitating substitution at the 5-position (meta to sulfonyl group).

- Sulfonyl Chloride Formation: Conversion of the sulfonic acid to sulfonyl chloride using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions.

This step requires careful temperature control to avoid polybromination or decomposition.

Formation of N-benzyl-5-bromo-2-methoxybenzenesulfonamide

- Nucleophilic Substitution: The sulfonyl chloride intermediate is reacted with benzylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) to neutralize the HCl formed.

- Reaction Conditions: Typically carried out at 0°C to room temperature to control reaction rate and minimize side reactions.

- Purification: The crude product is purified by recrystallization or silica gel column chromatography.

This method is widely used for sulfonamide synthesis due to its efficiency and high yields.

Alternative Synthetic Routes

- Direct Sulfonamide Formation from Sulfonyl Bromides: Some literature reports the use of N,N-dibromoarylsulfonamides as intermediates, which can be reacted with benzylamine derivatives under base catalysis to yield sulfonamides without isolating sulfonyl chlorides.

- Cascade or One-Pot Syntheses: Recent advances include catalyst-free cascade reactions involving isocyanides and dibromo sulfonamides to form sulfonyl guanidines and related compounds, which may be adapted for sulfonamide synthesis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Bromination | Br2 / FeBr3, solvent (e.g., CCl4), 0-25°C | Selective mono-bromination at 5-position | 70-85 |

| Sulfonyl chloride formation | SOCl2 or PCl5, reflux | Conversion of sulfonic acid to sulfonyl chloride | 80-90 |

| Sulfonamide formation | Benzylamine, base (Et3N), DCM or THF, 0-25°C | Nucleophilic substitution, mild conditions | 75-90 |

These conditions are optimized to maximize regioselectivity and yield while minimizing by-products.

Characterization and Verification

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution pattern and sulfonamide formation.

- Mass Spectrometry: ESI-MS confirms molecular weight (m/z 356.24 for the target compound).

- IR Spectroscopy: Characteristic sulfonamide S=O stretches (~1150-1350 cm^-1) and N-H stretches (~3300 cm^-1).

- Melting Point: Used to assess purity and identity.

Summary of Key Research Findings

- The presence of the methoxy group directs bromination regioselectively to the 5-position.

- Sulfonyl chloride intermediates are stable and reactive toward benzylamine under mild conditions.

- Catalyst-free and one-pot methods are emerging but classical two-step sulfonyl chloride formation followed by amine coupling remains the most reliable.

- Purification by recrystallization or chromatography yields analytically pure this compound suitable for further biological or synthetic applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-5-bromo-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Major Products

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide would yield the corresponding azide derivative.

Hydrolysis: The major products are the corresponding sulfonic acid and benzylamine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-benzyl-5-bromo-2-methoxybenzenesulfonamide has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various bacterial strains. Studies have shown it inhibits bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria .

- Anticancer Properties : Research indicates that this compound may inhibit tumor cell proliferation. For instance, in vitro studies demonstrated its efficacy against lung (A-549) and breast (MCF-7) cancer cell lines, with IC50 values indicating potent activity .

Biological Studies

The compound is utilized in studying enzyme inhibition and protein-ligand interactions:

- Enzyme Inhibition : this compound interacts with specific enzymes, leading to inhibition that can be quantitatively measured. This interaction is characterized by the formation of hydrogen bonds with amino acid residues in the active site of enzymes .

Industrial Applications

In the industrial sector, this compound is used in:

- Dyes and Agrochemicals : The compound serves as a building block for synthesizing dyes and agrochemical products due to its unique chemical structure and reactivity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study assessed the compound's efficacy against Escherichia coli and Staphylococcus aureus using disk diffusion methods.

- Results indicated significant zones of inhibition, demonstrating its potential as an antimicrobial agent.

- Antiparasitic Activity :

- Structure-Activity Relationship (SAR) :

Wirkmechanismus

The mechanism of action of N-benzyl-5-bromo-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzyl and methoxy groups may contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets or aromatic residues in the target protein .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares N-benzyl-5-bromo-2-methoxybenzenesulfonamide with structurally related sulfonamides:

Key Observations :

Commercial Availability and Challenges

- Analogs like 5-bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS: 717892-29-0) remain available, indicating simpler synthesis or broader applications .

Biologische Aktivität

N-benzyl-5-bromo-2-methoxybenzenesulfonamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings on the compound's biological activities, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine substitution at the 5-position of a methoxybenzenesulfonamide backbone.

- Benzyl group attached to the nitrogen atom, which enhances its binding affinity to various receptors.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

Key Findings:

- IC50 Values : The compound's derivatives showed varying degrees of growth inhibition with IC50 values indicating effective cytotoxicity against cancer cells. For instance, certain derivatives exhibited IC50 values as low as 2.93 µM against MCF-7 cells, outperforming standard chemotherapy agents like doxorubicin (IC50 = 4.30 µM) .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through modulation of apoptotic markers such as caspase-3 and Bcl-2 . Furthermore, molecular docking studies suggest that these compounds interact effectively with the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .

Neuropharmacological Activity

N-benzyl substitutions have been shown to enhance binding affinity to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological disorders.

Research Insights:

- Binding Affinity : Compounds with N-benzyl groups demonstrated significantly increased binding affinity to the 5-HT2A receptor, with some derivatives achieving subnanomolar affinities .

- Functional Activity : The functional activity of these compounds varied widely, with certain derivatives exhibiting potent agonistic properties at the receptor level, suggesting potential applications in treating conditions like depression and anxiety disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. SAR studies indicate:

- Substituent Effects : The presence of bromine and methoxy groups significantly influences the compound's potency. For example, modifications at these positions can enhance or diminish cytotoxic effects .

- Benzyl Group Importance : The N-benzyl moiety not only improves receptor affinity but also affects the overall pharmacokinetic profile of the compound .

Data Summary

| Compound Derivative | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-benzyl derivative A | MCF-7 | 2.93 ± 0.47 | Apoptosis induction via caspase activation |

| N-benzyl derivative B | A-549 | 4.30 ± 0.84 | VEGFR-2 inhibition |

| N-benzyl derivative C | MCF10A | 91.33 ± 3.51 | Moderate cytotoxicity on normal cells |

Case Studies

-

Study on Anticancer Efficacy :

A study assessed various derivatives against MCF-7 and A-549 cell lines, revealing that specific substitutions led to enhanced anti-proliferative activity and apoptosis induction through caspase pathways . -

Neuropharmacological Assessment :

Another investigation focused on the binding affinities of N-benzyl derivatives to serotonin receptors, highlighting their potential in treating mood disorders due to their high affinity for the 5-HT2A receptor .

Q & A

Basic Questions

Q. What are the key synthetic steps for preparing N-benzyl-5-bromo-2-methoxybenzenesulfonamide?

- Methodology :

- Sulfonamide Formation : React 5-bromo-2-methoxybenzenesulfonyl chloride with benzylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Yield optimization may require adjusting stoichiometry or reaction time .

- Key Parameters :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonylation | Benzylamine, DCM, 0°C → RT, 12h | ~60-70 |

| Purification | Silica gel, 3:7 EtOAc/Hexane | ≥95% purity |

Q. How can the molecular weight and purity of the compound be confirmed?

- Analytical Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₄H₁₃BrN₂O₃S: 377.98 g/mol).

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy singlet at ~3.8 ppm, benzyl protons as multiplet at ~4.3 ppm) .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in sulfonamide derivatives?

- Methodology :

- Grow single crystals via slow evaporation (solvent: methanol/water mix).

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 296 K. Refinement with SHELXL achieves R-factor < 0.05 .

- Key Insights :

- Bond angles and torsion angles (e.g., S-N-C bond ~115°) confirm sulfonamide conformation .

- Intermolecular interactions (e.g., hydrogen bonds between sulfonyl O and methoxy H) stabilize the crystal lattice .

Q. How can contradictory bioactivity data for sulfonamide analogues be analyzed?

- Approach :

- Dose-Response Curves : Compare IC₅₀ values across assays (e.g., NLRP3 inflammasome inhibition vs. cytotoxicity) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Br) to enhance binding affinity while monitoring solubility changes .

- Statistical Validation : Use ANOVA to assess significance of conflicting data (p < 0.05 threshold) .

Q. What strategies optimize reaction yields in brominated sulfonamide synthesis?

- Optimization Steps :

- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions (e.g., debromination) .

- Catalyst Screening : Test coupling agents (e.g., EDC/HOBt vs. DCC) for amide bond formation efficiency .

- Yield Data :

| Catalyst | Temp (°C) | Yield (%) |

|---|---|---|

| EDC/HOBt | 0 | 73 |

| DCC | 0 | 59 |

Q. How do substituents on the benzene ring influence biological activity?

- Structure-Activity Relationship (SAR) Findings :

- Electron-Deficient Rings : Bromine at position 5 enhances electrophilicity, improving target binding (e.g., NLRP3 inhibition) .

- Methoxy Group : Position 2 methoxy improves solubility but may sterically hinder interactions .

- Activity Comparison :

| Substituent | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| 5-Br, 2-OMe | 0.12 | 1.2 |

| 5-Cl, 2-OMe | 0.45 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.